3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid
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Overview
Description
3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is notable for its unique structure, which combines a triazole ring fused to a pyrazine ring, and an azetidine moiety. The presence of trifluoroacetic acid enhances its stability and solubility, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine typically involves multiple steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the Pyrazine Ring: The triazole ring is then fused with a pyrazine ring. This step may involve the use of various reagents such as bromine or iodine to facilitate the cyclization process.
Introduction of the Azetidine Moiety: The azetidine ring is introduced through nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide.
Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to the compound to enhance its stability and solubility. This step is typically performed under mild conditions to avoid decomposition of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and organometallic compounds under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound can exhibit antibacterial, antifungal, and antiviral activities .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its derivatives are investigated for their ability to modulate biological pathways involved in diseases such as cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
- 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}benzene
- 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}thiophene
Uniqueness
Compared to similar compounds, 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is unique due to the presence of the azetidine moiety and trifluoroacetic acid. These features enhance its stability, solubility, and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
2703781-09-1 |
---|---|
Molecular Formula |
C10H10F3N5O2 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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